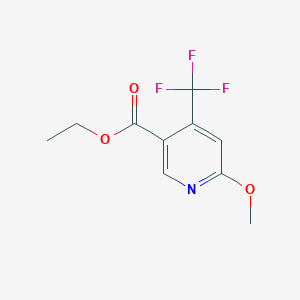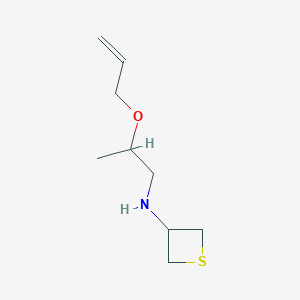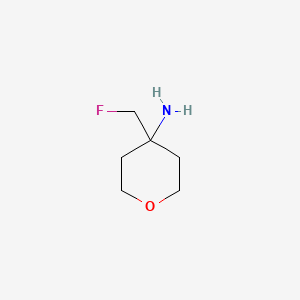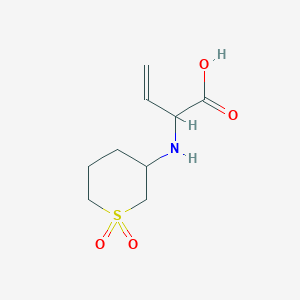
4-((2,4-Dichlorobenzyl)oxy)-3-iodobenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2,4-Dichlorobenzyl)oxy)-3-iodobenzohydrazide is a complex organic compound that features a benzohydrazide core substituted with a 2,4-dichlorobenzyl group and an iodine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Dichlorobenzyl)oxy)-3-iodobenzohydrazide typically involves multiple steps:
Formation of 2,4-Dichlorobenzyl Alcohol: This can be synthesized from 2,4-dichlorotoluene through a chlorination reaction followed by hydrolysis.
Preparation of 2,4-Dichlorobenzyl Chloride: This is achieved by reacting 2,4-dichlorobenzyl alcohol with thionyl chloride.
Synthesis of 4-((2,4-Dichlorobenzyl)oxy)benzaldehyde: This involves the reaction of 2,4-dichlorobenzyl chloride with 4-hydroxybenzaldehyde.
Formation of this compound: The final step involves the reaction of 4-((2,4-Dichlorobenzyl)oxy)benzaldehyde with iodine and hydrazine hydrate under controlled conditions.
Industrial Production Methods
化学反応の分析
Types of Reactions
4-((2,4-Dichlorobenzyl)oxy)-3-iodobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to remove the iodine atom or reduce the hydrazide group.
Substitution: The chlorine atoms in the 2,4-dichlorobenzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce deiodinated or dechlorinated compounds.
科学的研究の応用
Medicinal Chemistry: It may be explored for its potential as an antimicrobial or anticancer agent due to the presence of halogen atoms, which are known to enhance biological activity.
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It may serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
作用機序
The exact mechanism of action of 4-((2,4-Dichlorobenzyl)oxy)-3-iodobenzohydrazide is not well understood. it is likely to involve interactions with cellular proteins and enzymes. The presence of halogen atoms may facilitate binding to biological targets, leading to inhibition or modulation of their activity .
類似化合物との比較
Similar Compounds
2-((2,4-Dichlorobenzyl)oxy)benzaldehyde: This compound shares a similar structure but lacks the iodine and hydrazide groups.
4-((3-Chlorobenzyl)oxy)benzaldehyde: Similar in structure but with a single chlorine atom and no iodine or hydrazide groups.
Uniqueness
4-((2,4-Dichlorobenzyl)oxy)-3-iodobenzohydrazide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. The presence of both iodine and dichlorobenzyl groups could enhance its reactivity and potential biological activity compared to similar compounds .
特性
分子式 |
C14H11Cl2IN2O2 |
|---|---|
分子量 |
437.1 g/mol |
IUPAC名 |
4-[(2,4-dichlorophenyl)methoxy]-3-iodobenzohydrazide |
InChI |
InChI=1S/C14H11Cl2IN2O2/c15-10-3-1-9(11(16)6-10)7-21-13-4-2-8(5-12(13)17)14(20)19-18/h1-6H,7,18H2,(H,19,20) |
InChIキー |
JEJPDWGDDZCNQL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)NN)I)OCC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butylmethyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate](/img/structure/B13012615.png)
![Sodium 2',7'-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)](/img/structure/B13012618.png)
![(1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13012623.png)

![4-methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylicacid](/img/structure/B13012632.png)


![1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid](/img/structure/B13012672.png)
![7-Bromopyrido[3,2-d]pyrimidine](/img/structure/B13012679.png)


![(2R)-2-hydroxy-2-[(4R,5S)-5-(hydroxymethyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]acetaldehyde](/img/structure/B13012694.png)
